molecular formula C17H25BN2O2 B7953309 3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B7953309
M. Wt: 300.2 g/mol
InChI Key: MXPTUQIDLGMAAX-UHFFFAOYSA-N
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Description

3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the condensation of hydrazines with ortho-substituted nitrobenzenes or the cyclization of ortho-alkynyl anilines.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.

    Coupling Reactions: The boron-containing dioxaborolane group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its boron-containing group.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The indazole core can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to 3-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole include other boron-containing indazoles and dioxaborolane derivatives. These compounds share the boron-containing group, which imparts unique reactivity and applications. the specific substituents on the indazole ring and the boron group can significantly influence their chemical properties and applications. Examples of similar compounds include:

These compounds highlight the versatility and utility of boron-containing organic molecules in various fields of research and industry.

Properties

IUPAC Name

3-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O2/c1-6-7-8-14-13-11-12(9-10-15(13)20-19-14)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPTUQIDLGMAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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